1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
4-(3-fluoro-4-methylphenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-13-10(15)11(14)16/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTGRJRUTPNRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 3-fluoro-4-methylbenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the formation of the dihydropyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the dihydropyrazine ring to a fully saturated pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydropyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Table 1: Key Features of 1,4-Dihydropyrazine-2,3-dione Derivatives
Biological Activity
1-(3-Fluoro-4-methylphenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyrazine core with a fluorinated aromatic substituent. Its molecular formula is , and it has a molecular weight of approximately 220.21 g/mol. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and biological interactions.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : It has shown potential against various bacterial strains and fungi.
- Anticancer Properties : Investigations indicate that it may inhibit tumor cell proliferation through modulation of specific signaling pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HCT116 (Colon Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating promising anticancer activity.
Case Studies
- Study on Antimicrobial Properties : A comprehensive study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Research : Another study focused on its effects on breast cancer cells, revealing that the compound induces apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only halts proliferation but also triggers programmed cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
